(E)-3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid
Description
(E)-3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid is an organic compound that features a conjugated system with both aromatic and heteroaromatic rings
Properties
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-2-18-12-7-5-11(6-8-12)10-13(15(16)17)14-4-3-9-19-14/h3-10H,2H2,1H3,(H,16,17)/b13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCSQTLUNYNINW-RAXLEYEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(/C2=CC=CS2)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid typically involves the condensation of 4-ethoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of a base, followed by oxidation. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation to yield saturated derivatives using catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions, particularly on the thiophene ring, using reagents like bromine or chlorinating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas with palladium on carbon
Substituting Agents: Bromine, chlorine
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Saturated derivatives
Substitution Products: Halogenated thiophene derivatives
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a valuable intermediate in the development of organic semiconductors and conductive polymers.
Biology
In biological research, this compound can be used to study the interactions between aromatic and heteroaromatic systems with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their anti-inflammatory and anticancer properties. The presence of both aromatic and heteroaromatic rings can enhance the compound’s ability to interact with various biological targets.
Industry
In the industrial sector, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of (E)-3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The conjugated system allows for π-π interactions with aromatic amino acids in proteins, potentially modulating their activity. Additionally, the compound can undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid
- 3-(4-ethoxyphenyl)-2-furan-2-ylprop-2-enoic acid
- 3-(4-ethoxyphenyl)-2-pyridin-2-ylprop-2-enoic acid
Uniqueness
(E)-3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid is unique due to the presence of both an ethoxy group and a thiophene ring. This combination enhances its electronic properties, making it more suitable for applications in organic electronics compared to its analogs with different substituents or heteroaromatic rings.
Biological Activity
(E)-3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid, also known as a derivative of thiophene, has garnered attention in recent years due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a conjugated system that enhances its interaction with biological macromolecules, making it a candidate for therapeutic applications, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an ethoxy group attached to a phenyl ring and a thiophene moiety. This unique configuration contributes to its electronic properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H14O3S |
| Molecular Weight | 270.34 g/mol |
| CAS Number | 871673-16-4 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The compound's conjugated system allows for π-π interactions with aromatic amino acids in proteins, potentially modulating their activity. Additionally, it can influence cellular redox states through redox reactions, impacting signaling pathways critical for cell survival and proliferation.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in HeLa cells and other cancer types.
Case Study: Cytotoxic Activity
In a study evaluating the cytotoxic effects of related compounds, this compound demonstrated an IC50 value indicative of potent activity against cancer cell lines. The specific mechanisms include:
- Induction of Apoptosis : This compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest at specific phases, inhibiting cancer cell proliferation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is hypothesized that the ethoxy group enhances its ability to inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness (IC50) | Reference |
|---|---|---|
| Anticancer | Significant (exact IC50 varies) | |
| Anti-inflammatory | Moderate |
Research Findings
Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity. For example:
- Synthesis and Evaluation : New derivatives were synthesized and tested for their cytotoxicity against HeLa and MCF-7 cell lines, showing promising results.
- Structure-Activity Relationship (SAR) : Investigations into how structural modifications affect biological activity have led to the identification of more potent analogs.
Table 3: Comparison with Similar Compounds
| Compound Name | Anticancer Activity | Structure Features |
|---|---|---|
| (E)-3-(4-methoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid | Moderate | Methoxy group |
| (E)-3-(4-ethoxyphenyl)-2-furan-2-ylprop-2-enoic acid | Low | Furan ring |
| (E)-3-(4-nitrophenyl)-2-thiophen-2-ylprop-2-enoic acid | High | Nitro group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
